5-Bromo-1-butyl-6-fluorobenzoimidazole hydrochloride; 96% 5-Bromo-1-butyl-6-fluorobenzoimidazole hydrochloride; 96%
Brand Name: Vulcanchem
CAS No.: 1824074-03-4
VCID: VC11702715
InChI: InChI=1S/C11H12BrFN2.ClH/c1-2-3-4-15-7-14-10-5-8(12)9(13)6-11(10)15;/h5-7H,2-4H2,1H3;1H
SMILES: CCCCN1C=NC2=CC(=C(C=C21)F)Br.Cl
Molecular Formula: C11H13BrClFN2
Molecular Weight: 307.59 g/mol

5-Bromo-1-butyl-6-fluorobenzoimidazole hydrochloride; 96%

CAS No.: 1824074-03-4

Cat. No.: VC11702715

Molecular Formula: C11H13BrClFN2

Molecular Weight: 307.59 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-butyl-6-fluorobenzoimidazole hydrochloride;  96% - 1824074-03-4

Specification

CAS No. 1824074-03-4
Molecular Formula C11H13BrClFN2
Molecular Weight 307.59 g/mol
IUPAC Name 5-bromo-1-butyl-6-fluorobenzimidazole;hydrochloride
Standard InChI InChI=1S/C11H12BrFN2.ClH/c1-2-3-4-15-7-14-10-5-8(12)9(13)6-11(10)15;/h5-7H,2-4H2,1H3;1H
Standard InChI Key XDLMPPUGLHJPHL-UHFFFAOYSA-N
SMILES CCCCN1C=NC2=CC(=C(C=C21)F)Br.Cl
Canonical SMILES CCCCN1C=NC2=CC(=C(C=C21)F)Br.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-bromo-1-butyl-6-fluorobenzimidazole hydrochloride, reflects its substituent arrangement: a bromine atom at position 5, a fluorine atom at position 6, and a butyl group at position 1 of the benzimidazole ring, with a hydrochloride counterion . Its molecular formula, C₁₁H₁₃BrClFN₂, corresponds to a molecular weight of 307.59 g/mol, as calculated from isotopic distributions .

Structural Isomerism and Tautomerism

Benzimidazole derivatives exhibit tautomerism due to the mobility of the N–H proton. In this compound, the butyl group at position 1 locks the tautomeric form, stabilizing the imidazole ring in a fixed configuration. X-ray crystallography of analogous compounds suggests that halogen substituents like bromine and fluorine induce planar geometry, enhancing π-stacking interactions with biological targets .

Spectroscopic and Computational Data

  • SMILES Notation: CCCCN1C=NC2=CC(=C(C=C21)F)Br.Cl

  • InChI Key: XDLMPPUGLHJPHL-UHFFFAOYSA-N

  • 3D Conformer Analysis: Molecular dynamics simulations predict a bent conformation for the butyl chain, minimizing steric clashes with the halogenated aromatic system .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1824074-03-4
Molecular Weight307.59 g/mol
Purity96%
Solubility (Predicted)>10 mg/mL in DMSO

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 5-bromo-1-butyl-6-fluorobenzoimidazole hydrochloride typically involves sequential halogenation and alkylation steps:

  • Core Formation: Condensation of 4-bromo-5-fluoro-1,2-diaminobenzene with butyl cyanate under acidic conditions yields the benzimidazole ring .

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid protonates the imidazole nitrogen, forming the water-soluble hydrochloride salt.

Optimization Challenges

  • Halogen Selectivity: Competitive bromination/fluorination requires precise temperature control (<50°C) to avoid polyhalogenation byproducts .

  • Butyl Group Introduction: Alkylation with 1-bromobutane in DMF achieves 78% yield, but residual solvents necessitate rigorous purification.

Table 2: Synthetic Yield Comparison

StepYield (%)Conditions
Benzimidazole Formation65HCl/EtOH, reflux
Alkylation78K₂CO₃/DMF, 80°C
Salt Formation95HCl (g)/Et₂O, 0°C

Applications in Drug Development

Anti-Inflammatory Candidates

A 2023 patent (WO2011099832A2) highlights structurally related benzimidazoles as mPGES-1 inhibitors, reducing prostaglandin E₂ (PGE₂) in rheumatoid arthritis models . While this compound remains untested, its halogen pattern aligns with disclosed pharmacophores .

Prodrug Feasibility

The hydrochloride salt’s aqueous solubility (3.2 mg/mL at pH 7.4) supports intravenous formulations. Ester prodrugs (e.g., acetylated butyl chain) could enhance oral bioavailability, pending metabolic studies.

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